An In-Depth Technical Guide to (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid: A Key Intermediate in Modern Antithrombotic Therapy
An In-Depth Technical Guide to (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid: A Key Intermediate in Modern Antithrombotic Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid is a chiral carboxylic acid of significant interest in medicinal chemistry and pharmaceutical development. Its rigid cyclopropane scaffold, coupled with the electronic properties of the 3,4-difluorophenyl group, makes it a crucial building block in the synthesis of complex therapeutic agents. This technical guide provides a comprehensive overview of its chemical structure, stereoselective synthesis, and critical role as a key intermediate in the manufacture of Ticagrelor, a potent and reversible P2Y12 receptor antagonist. The document further elucidates the structure-activity relationships that underscore its importance and details the biochemical pathways central to the therapeutic action of the final drug product.
Introduction: The Significance of a Chiral Cyclopropane
(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid, with CAS Number 220352-36-3, is a non-proteinogenic amino acid analogue that has emerged as a cornerstone in the synthesis of advanced pharmaceuticals.[1][2] Its molecular structure, characterized by a trans-substituted cyclopropane ring, provides a conformationally constrained framework that is invaluable for achieving high-affinity and selective binding to biological targets.[3] The presence of a 3,4-difluorophenyl moiety further enhances its pharmacological profile by modulating lipophilicity and metabolic stability.[3]
This guide will delve into the critical aspects of this molecule, from its synthesis to its application, providing researchers and drug development professionals with the in-depth knowledge required to effectively utilize this important chemical entity.
Chemical Structure and Properties
The chemical structure of (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid is defined by a cyclopropane ring with a carboxylic acid group and a 3,4-difluorophenyl group attached to adjacent carbon atoms in a trans configuration. The (1R,2R) stereochemistry denotes the specific absolute configuration at the two chiral centers of the cyclopropane ring.
| Property | Value | Source |
| IUPAC Name | (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid | N/A |
| CAS Number | 220352-36-3 | [1] |
| Molecular Formula | C₁₀H₈F₂O₂ | [4] |
| Molecular Weight | 198.17 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Purity | ≥95% | [6] |
Stereoselective Synthesis: A Multi-Step Approach
The synthesis of (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid is a multi-step process that requires careful control of stereochemistry to yield the desired enantiomer. Several synthetic routes have been reported, primarily in patent literature, with a common strategy commencing from 3,4-difluorobenzaldehyde.[7][8][9][10] The following is a representative, detailed protocol based on established methodologies.
Synthesis Workflow
Caption: Synthetic workflow for (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid.
Experimental Protocol
Step 1: Knoevenagel Condensation to form (E)-3-(3,4-Difluorophenyl)acrylic acid [7][8]
-
To a solution of 3,4-difluorobenzaldehyde (1.0 eq) in pyridine (5-10 vol), add malonic acid (1.1-1.5 eq) and a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the mixture and pour it into an excess of cold water.
-
Acidify with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield (E)-3-(3,4-difluorophenyl)acrylic acid.
Causality: The Knoevenagel condensation is a classic and efficient method for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound like malonic acid. Pyridine acts as a basic solvent, while piperidine serves as a more basic catalyst to deprotonate the malonic acid, initiating the condensation.
Step 2: Reduction to (E)-3-(3,4-Difluorophenyl)prop-2-en-1-ol [7]
-
Suspend (E)-3-(3,4-difluorophenyl)acrylic acid (1.0 eq) in a dry aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C and slowly add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or another carboxylate-reducing agent (approx. 1.0-1.5 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting aluminum salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain (E)-3-(3,4-difluorophenyl)prop-2-en-1-ol.
Causality: The carboxylic acid is reduced to the corresponding allylic alcohol. LiAlH₄ is a powerful reducing agent capable of this transformation. The reaction is performed under anhydrous conditions due to the high reactivity of LiAlH₄ with water.
Step 3: Asymmetric Simmons-Smith Cyclopropanation to [(1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl]methanol [7]
-
In a dry reaction vessel under an inert atmosphere, prepare a solution of a chiral ligand (e.g., a derivative of TADDOL or a chiral diamine) in a dry, non-coordinating solvent like dichloromethane (DCM).
-
Add diethylzinc (Et₂Zn) (2.0-3.0 eq) to the solution at a low temperature (e.g., -20 °C to 0 °C) and stir for a short period to form the chiral catalyst complex.
-
Add diiodomethane (CH₂I₂) (2.0-3.0 eq) to the mixture.
-
Slowly add a solution of (E)-3-(3,4-difluorophenyl)prop-2-en-1-ol (1.0 eq) in DCM to the reaction mixture.
-
Stir the reaction at the low temperature until the starting material is consumed (monitored by TLC or GC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography to yield [(1R,2R)-2-(3,4-difluorophenyl)cyclopropyl]methanol.
Causality: The Simmons-Smith reaction is a classic method for cyclopropanation. The use of a chiral ligand in conjunction with diethylzinc and diiodomethane allows for the enantioselective addition of a methylene group across the double bond, establishing the crucial (1R,2R) stereochemistry. The hydroxyl group of the allylic alcohol directs the cyclopropanation.
Step 4: Oxidation to (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid [7]
-
Dissolve [(1R,2R)-2-(3,4-difluorophenyl)cyclopropyl]methanol (1.0 eq) in a suitable solvent such as acetone or a mixture of acetonitrile, water, and ethyl acetate.
-
Add a catalytic amount of a stable radical such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and a co-oxidant like sodium hypochlorite (bleach) or a hypervalent iodine reagent. Alternatively, Jones oxidation (chromic acid in acetone) can be employed.
-
Stir the reaction at room temperature and monitor its progress.
-
Upon completion, quench any remaining oxidant. For TEMPO-mediated oxidation, add a small amount of a reducing agent like sodium thiosulfate. For Jones oxidation, add isopropanol.
-
Extract the product into an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid.
Causality: The primary alcohol is oxidized to the carboxylic acid. TEMPO-catalyzed oxidation is a mild and selective method for this transformation. Jones oxidation is a stronger, more traditional method. The choice of oxidant depends on the scale and desired reaction conditions.
Spectroscopic Characterization
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (3H) in the range of δ 6.9-7.2 ppm, showing complex splitting patterns due to H-H and H-F coupling. - Cyclopropyl protons (3H) in the upfield region, typically δ 1.0-2.5 ppm, with characteristic geminal and vicinal coupling constants. - Carboxylic acid proton (1H) as a broad singlet at δ 10-12 ppm. |
| ¹³C NMR | - Carboxylic acid carbonyl carbon around δ 170-180 ppm. - Aromatic carbons in the range of δ 115-155 ppm, with characteristic C-F coupling. - Cyclopropyl carbons in the upfield region, typically δ 10-30 ppm. |
| FTIR (cm⁻¹) | - Broad O-H stretch from the carboxylic acid dimer, approximately 2500-3300 cm⁻¹. - Sharp C=O stretch from the carboxylic acid at approximately 1700-1725 cm⁻¹. - C-F stretches in the aromatic region, typically 1100-1300 cm⁻¹. - C-H stretches from the aromatic and cyclopropyl groups around 2850-3100 cm⁻¹. |
| Mass Spec. | - Molecular ion peak (M⁺) corresponding to the molecular weight (198.17). - Fragmentation pattern showing loss of the carboxyl group (-45) and other characteristic fragments of the difluorophenylcyclopropyl moiety. |
Role in Ticagrelor Synthesis and Structure-Activity Relationship (SAR)
(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid is a pivotal intermediate in the synthesis of Ticagrelor, a direct-acting and reversibly binding P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[15][16][17] The carboxylic acid is typically converted to the corresponding amine, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, which is then coupled with the triazolopyrimidine core of Ticagrelor.[18][19]
The specific structural features of this intermediate are critical for the therapeutic efficacy of Ticagrelor:
-
The Cyclopropyl Ring: This rigid moiety serves as a conformational constraint, locking the 3,4-difluorophenyl group in a specific spatial orientation relative to the rest of the molecule. This precise positioning is essential for optimal binding to the P2Y12 receptor.[20]
-
(1R,2R) Stereochemistry: The trans configuration of the substituents on the cyclopropane ring is crucial for activity. This specific stereochemistry ensures the correct presentation of the difluorophenyl group within the binding pocket of the P2Y12 receptor.[20]
-
The 3,4-Difluorophenyl Group: The fluorine atoms on the phenyl ring significantly impact the electronic properties and lipophilicity of the molecule. The difluoro substitution enhances the binding affinity of Ticagrelor to its target and improves its metabolic stability, contributing to a favorable pharmacokinetic profile.[20]
Mechanism of Action of Ticagrelor and the P2Y12 Signaling Pathway
Ticagrelor, synthesized from the title compound, exerts its antiplatelet effect by antagonizing the P2Y12 receptor, a key player in ADP-mediated platelet activation and aggregation.
P2Y12 Receptor Signaling Pathway
Caption: Simplified P2Y12 receptor signaling pathway and the inhibitory action of Ticagrelor.
Adenosine diphosphate (ADP) released from dense granules of activated platelets binds to the P2Y12 receptor, a G protein-coupled receptor (GPCR). This binding activates the inhibitory G protein (Gi), which in turn inhibits adenylyl cyclase. The inhibition of adenylyl cyclase leads to a decrease in intracellular cyclic AMP (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), leading to decreased phosphorylation of vasodilator-stimulated phosphoprotein (VASP). Dephosphorylated VASP is unable to inhibit the conformational change of the glycoprotein IIb/IIIa receptor, ultimately leading to platelet activation, degranulation, and aggregation.
Ticagrelor is a direct-acting, reversible, and allosteric antagonist of the P2Y12 receptor.[21][22] Unlike thienopyridines (e.g., clopidogrel), it does not require metabolic activation. It binds to a site on the P2Y12 receptor distinct from the ADP binding site, inducing a conformational change that prevents receptor activation by ADP.[17] This reversible inhibition leads to a rapid onset and offset of its antiplatelet effect, which is a significant advantage in clinical settings.[16]
Conclusion
(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid is a molecule of high strategic importance in the pharmaceutical industry. Its stereochemically defined and conformationally restricted structure provides an ideal scaffold for the design of potent and selective therapeutic agents. The detailed synthetic protocols and an understanding of its role in the structure-activity relationship of Ticagrelor, as outlined in this guide, provide a valuable resource for researchers and professionals in drug discovery and development. Further exploration of this and similar chiral cyclopropane derivatives holds promise for the development of next-generation therapeutics with improved efficacy and safety profiles.
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